![molecular formula C24H27N3O5S B2580539 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-35-5](/img/structure/B2580539.png)
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
The compound is an organic molecule that contains several functional groups, including an isoindoline group, an acetamido group, and a carboxylate group . Isoindoline is a type of heterocycle that is a part of many biologically active molecules . Acetamido refers to the functional group derived from acetic acid and containing a nitrogen atom . Carboxylate refers to a salt or ester of a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The isoindoline group would likely contribute to the rigidity of the molecule, while the acetamido and carboxylate groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like acetamido and carboxylate could make the compound soluble in polar solvents .Scientific Research Applications
Phosphine-Catalyzed Annulation
The compound Ethyl 2-methyl-2,3-butadienoate, similar in structure to Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, undergoes a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This process results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, indicating a pathway for synthesizing highly functionalized tetrahydropyridines (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Anti-Cancer Activity
Derivatives of Ethyl 2-aminothiazole 4-carboxylate, including Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate, have been synthesized and evaluated for their anticancer activities, particularly against colorectal cancer. These compounds exhibit significant in vitro and in vivo anti-cancer activities, highlighting their potential as treatment therapies for colorectal cancer (U. Ilyas et al., 2021).
Photophysical Properties
The synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates showcases the exploration into the photophysical properties of thieno[2,3-b]pyridine derivatives. These studies indicate a relationship between the chemical structure of such compounds and their spectral-fluorescent properties, providing insight into potential applications in materials science (O. V. Ershov et al., 2019).
Anti-Inflammatory Agents
Research into 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives has revealed promising anti-inflammatory activity in both in vitro and in vivo models. These studies not only highlight the therapeutic potential of these compounds but also demonstrate the utility of molecular docking in identifying their mechanism of action (A. P. Nikalje et al., 2015).
Mechanism of Action
Target of Action
It is known that compounds with an indole nucleus, such as this one, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives possess various biological activities, which suggests that this compound may interact with its targets in a way that triggers a series of biological responses .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a broad range of effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-6-32-22(31)17-15-11-23(2,3)26-24(4,5)18(15)33-19(17)25-16(28)12-27-20(29)13-9-7-8-10-14(13)21(27)30/h7-10,26H,6,11-12H2,1-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPHZGLXKAIKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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